molecular formula C9H20ClN B6244576 cyclononanamine hydrochloride CAS No. 60662-43-3

cyclononanamine hydrochloride

Cat. No.: B6244576
CAS No.: 60662-43-3
M. Wt: 177.71 g/mol
InChI Key: MFQVEHRTQJGEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclononanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₉N·ClH. It is a cyclic amine with a nine-membered ring structure, and it is commonly used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclononanamine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of nonylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of nonylamine and hydrochloric acid into the reactor, where the cyclization reaction takes place. The product is then purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclononanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Cyclononanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of cyclononanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopentanamine
  • Cyclohexanamine
  • Cycloheptanamine

Cyclononanamine hydrochloride stands out due to its larger ring size, which can influence its binding affinity and reactivity in various chemical and biological contexts.

Properties

CAS No.

60662-43-3

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

cyclononanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c10-9-7-5-3-1-2-4-6-8-9;/h9H,1-8,10H2;1H

InChI Key

MFQVEHRTQJGEFR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCC1)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.